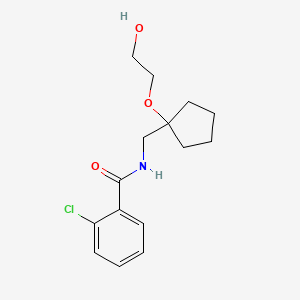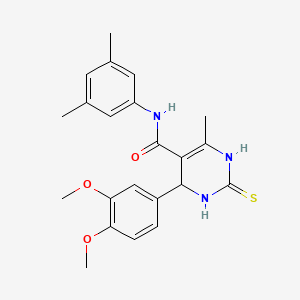
4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including two aromatic rings (one with methoxy groups and the other with methyl groups), a carboxamide group, and a thioxo group within a tetrahydropyrimidine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms and one sulfur atom. Attached to this ring is a carboxamide group and two phenyl rings, one of which is substituted with two methoxy groups and the other with two methyl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in acid-base reactions, the thioxo group could undergo redox reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings would likely make this compound both hydrophilic and hydrophobic to some extent .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel compounds derived from similar structures, focusing on their anti-inflammatory, analgesic, and antimicrobial activities. One study synthesized a range of heterocyclic compounds, including derivatives like benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant cyclooxygenase-2 (COX-2) inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized tetrahydropyrimidine-thiones and their derivatives, showing considerable antimicrobial properties against bacterial and fungal growth (Akbari et al., 2008).
Crystal Structure and Material Properties
The crystal structure of similar pyrimidine derivatives has been determined, providing insights into their molecular and crystallographic properties. For instance, a study on the synthesis and crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester revealed detailed crystallographic data, aiding in understanding the molecular arrangement and interactions (Ji, 2006).
Chemical Reactions and Synthesis Techniques
Several studies have focused on the chemical reactions and synthesis techniques involving tetrahydropyrimidine derivatives. For example, sodium hydrogen sulfate was used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing a method for producing these compounds in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure and Conformational Analysis
Research on the molecular structure and conformational analysis of tetrahydropyrimidine derivatives has provided valuable insights into their stereochemistry and potential interactions. A study conducted on 5-functionalized 1,2,3,4-tetrahydropyrimidin-2-ones(thiones) using X-ray diffraction explored the molecular and crystal structures, highlighting the conformational features and potential medicinal applications (Gurskaya, Zavodnik, & Shutalev, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-8-13(2)10-16(9-12)24-21(26)19-14(3)23-22(29)25-20(19)15-6-7-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDWHAGMKSCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


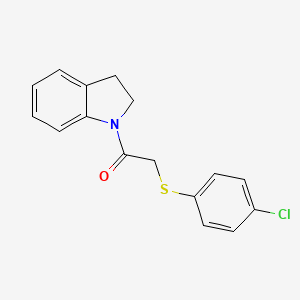
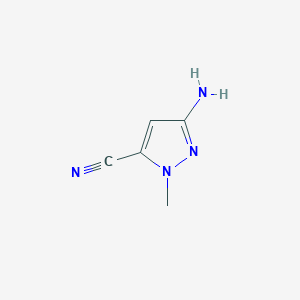
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)
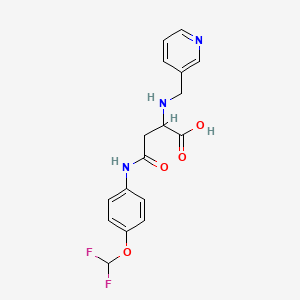

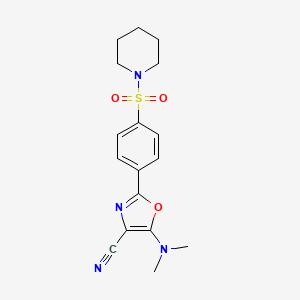
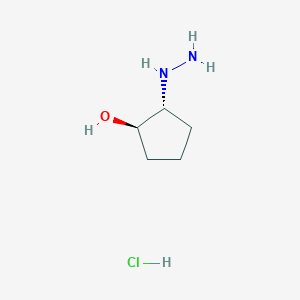

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)
![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)


